3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine
Description
Historical Development of Benzimidazole-Pyridine Hybrid Molecules
The evolution of benzimidazole-pyridine hybrids traces back to the mid-20th century, when researchers began exploring nitrogen-containing heterocycles for their broad-spectrum bioactivity. Early work focused on simple benzimidazole derivatives, such as thiabendazole and albendazole, which demonstrated antiparasitic and antifungal properties. The integration of pyridine rings emerged later, driven by the need to enhance solubility and target specificity. For instance, bis-(imidazole/benzimidazole)-pyridine derivatives synthesized in the 2020s showcased potent antimycobacterial activity, particularly against drug-resistant Mycobacterium tuberculosis strains. These hybrids leveraged pyridine’s ability to participate in π-π stacking and hydrogen bonding, complementing benzimidazole’s affinity for hydrophobic pockets in enzymatic targets.
A pivotal advancement came with the development of ultrasound-assisted synthetic methods, which enabled the efficient production of polyfluoro-substituted benzoimidazo[1,2-a]pyrimidines. While these methods primarily targeted pyrimidine hybrids, they laid the groundwork for optimizing reaction conditions for related benzimidazole-pyridine systems. The compound 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine exemplifies this progress, combining modular synthesis with structural precision to balance pharmacokinetic and pharmacodynamic properties.
Significance in Medicinal Chemistry Research
Benzimidazole-pyridine hybrids occupy a critical niche in drug discovery due to their dual mechanisms of action. The benzimidazole core interacts with nucleotide-binding domains in proteins, while the pyridine moiety facilitates interactions with metal ions and polar residues. For example, molecular docking studies of analogous hybrids, such as compound 6h from benzimidazole-pyrazole series, revealed strong binding to B-cell lymphoma proteins via π-alkyl interactions with arginine (ARG 136) and leucine (LEU 134). Similarly, bis-(imidazole)-pyridine salts demonstrated quasi-nonselective antifungal activity against human and plant pathogens, outperforming fluconazole in certain cases.
The methyl substitution at the benzimidazole’s 6-position in this compound likely enhances metabolic stability by shielding reactive sites from oxidative degradation. This modification mirrors strategies employed in anticancer hybrids, where electron-withdrawing groups (e.g., para-fluorophenyl in 6h ) improved cytotoxicity against pancreatic cancer cells. Such structural refinements underscore the compound’s potential as a versatile scaffold for multitarget therapies.
Structural Relationship to Other Bioactive Benzimidazole Derivatives
Structurally, this compound shares key features with clinically validated benzimidazole derivatives:
The pyridin-2-amine group in the target compound distinguishes it from earlier derivatives, enabling unique hydrogen-bonding patterns with nucleic acid bases or enzyme active sites. This feature aligns with antiviral benzimidazole-carboxamidines, where pyridine substitutions conferred activity against coxsackieviruses and echoviruses. Additionally, the methyl group’s position at C-6 avoids steric clashes observed in ortho-substituted analogs, potentially improving binding to narrow enzymatic clefts.
Research Objectives and Scope
This article aims to:
- Analyze the synthetic pathways feasible for this compound, drawing parallels to established methods for benzimidazole-pyridine hybrids.
- Evaluate the compound’s potential biological targets based on structural analogs, emphasizing anticancer and antimicrobial applications.
- Compare its electronic and steric properties with related hybrids using computational models.
- Identify gaps in current research, such as the need for in vivo efficacy studies and toxicity profiling.
Properties
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVAQJIBANCZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine typically involves the condensation of 2-aminopyridine with 6-methyl-1H-benzo[d]imidazole under specific conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyridine and benzimidazole moieties enable participation in metal-catalyzed cross-coupling reactions.
Suzuki–Miyaura Coupling
The brominated derivative of this compound undergoes palladium-catalyzed coupling with aryl boronic acids. For example:
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)-5-bromopyridin-2-amine + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 72% |
This reaction introduces aryl groups at the 5-position of the pyridine ring, enhancing structural diversity for pharmaceutical applications .
Buchwald–Hartwig Amination
The brominated pyridine site undergoes amination with primary/secondary amines under palladium catalysis:
| Amine Reagent | Catalyst System | Yield | Reference |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | 65% |
This method enables the installation of amine functionalities for drug-design flexibility .
Condensation Reactions
The primary amine group participates in Schiff base formation and cyclocondensation.
Schiff Base Formation
Reaction with aldehydes produces imine derivatives:
| Aldehyde | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol | Reflux, 6h | 78% |
The product, 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzylidene)pyridin-2-amine, shows enhanced antimicrobial activity .
Groebke–Blackburn–Bienaymé Reaction
In a three-component reaction with aldehydes and isonitriles, tricyclic imidazo[1,2-a]pyridines form:
| Aldehyde | Isonitrile | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | HCl (5 mol%) | 84% |
This reaction exploits the nucleophilicity of the pyridine amine and the electrophilicity of the aldehyde .
N-Acylation
The pyridine amine reacts with acyl chlorides:
| Acyl Chloride | Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N | DCM, 0°C | 89% |
The acetylated derivative, 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)-N-acetylpyridin-2-amine, is a precursor for kinase inhibitors .
Oxidation
Controlled oxidation of the benzimidazole ring with H₂O₂ generates N-oxide derivatives:
| Oxidizing Agent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | 60°C | 4h | 63% |
N-Oxides exhibit improved solubility and bioactivity .
Pyrimidine Annulation
Reaction with malononitrile under basic conditions forms fused pyrimidine systems:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Malononitrile | KOH, DMF, 120°C, 8h | 58% |
The product, 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyrido[2,3-d]pyrimidin-2-amine, is a potential DNA intercalator .
Metal Coordination
The nitrogen atoms act as ligands for transition metals:
| Metal Salt | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Pyridine N, Benzimidazole N | Anticancer agents | |
| ZnCl₂ | Benzimidazole N | Luminescent materials |
Coordination complexes show enhanced stability and bioactivity compared to the free ligand .
Biological Activity Correlation
Derivatives of this compound exhibit structure-dependent bioactivity:
| Derivative Class | IC₅₀ (PI3Kδ Inhibition) | MIC (Antibacterial) | Reference |
|---|---|---|---|
| N-Acetylated | 1.0 μM | 0.01 mM (P. aeruginosa) | |
| Schiff Base | 3.1 μM | 3.78 mM (S. aureus) |
The pyridine amine’s electronic modulation significantly impacts pharmacological profiles .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its therapeutic potential, particularly in the development of new drugs targeting various diseases.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine could serve as a lead compound for developing new antibiotics .
Anticancer Properties
The structural characteristics of this compound may also contribute to its anticancer potential. Compounds containing benzimidazole and pyridine rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of this compound in cancer research could yield promising results in the development of targeted therapies .
Antitubercular Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's ability to inhibit mycobacterial growth positions it as a candidate for further investigation in the fight against drug-resistant tuberculosis strains .
Material Science Applications
Beyond its biological significance, this compound has potential applications in material science.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes may exhibit unique electronic and photophysical properties, making them suitable for applications in catalysis and sensor technologies .
Luminescent Materials
Research into imidazole-based compounds has revealed their potential as luminescent materials. The incorporation of this compound into polymer matrices could lead to the development of new luminescent materials for optoelectronic devices .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate both the benzimidazole and pyridine components. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against Staphylococcus aureus, etc. |
| Anticancer properties | Induces apoptosis in cancer cells | |
| Antitubercular activity | Inhibits growth of Mycobacterium tuberculosis | |
| Material Science | Coordination chemistry | Forms complexes with transition metals |
| Luminescent materials | Potential use in optoelectronic devices |
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s 6-methyl group is electron-donating, which may stabilize the benzimidazole ring.
- Solubility : Compounds with hydrophilic groups (e.g., methoxy in 1-[(6-methoxypyridin-3-yl)methyl]-1H-benzimidazol-2-amine) exhibit higher aqueous solubility than the target compound’s methyl-substituted analog .
Biological Activity
3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. This unique structure has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy, and potential applications.
The chemical formula for this compound is C₁₃H₁₂N₄, with a molecular weight of 224.27 g/mol. The compound features a benzimidazole moiety attached to a pyridine ring, providing a versatile platform for biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. For instance, studies have shown its potential as an inhibitor of the V600E BRAF kinase, which is implicated in several cancers .
- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways crucial for cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including melanoma and liver cancer cells. For example, it was observed to induce apoptosis in human melanoma A375 cells by generating reactive oxygen species (ROS) and causing DNA damage .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with microbial enzymes or receptors, potentially disrupting their function and leading to cell death.
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound:
| Study | Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | A375 (melanoma) | 5.35 | ROS generation, DNA damage |
| Study 2 | Antimicrobial | E. coli | Not specified | Enzyme inhibition |
| Study 3 | Enzyme inhibition | V600E BRAF | 0.49 | Competitive binding |
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer efficacy of this compound against melanoma cells, researchers found that treatment led to significant apoptosis as evidenced by increased levels of cleaved PARP and activated caspases . The study concluded that the compound's ability to induce ROS was a critical factor in its mechanism of action.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of V600E BRAF kinase by the compound. Using enzyme assays, it was determined that this compound exhibited a potent inhibitory effect with an IC50 value of 0.49 µM, suggesting its potential as a therapeutic agent for BRAF-mutant cancers .
Q & A
What are the key synthetic strategies for preparing 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine and its derivatives?
Answer:
The synthesis typically involves multi-step routes, including:
- Condensation reactions between substituted benzimidazole precursors and pyridine derivatives under anhydrous conditions. For example, intermediates like (1H-benzo[d]imidazol-2-yl)methanamine are synthesized first, followed by coupling with pyridin-2-amine derivatives .
- Catalytic methods : Use of ZnCl₂ or AlCl₃ to facilitate cyclization or aza-Michael additions, as seen in related benzimidazole-pyridine hybrid syntheses .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization often requires inert atmospheres (e.g., N₂) and controlled temperature .
How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Answer:
Contradictions in biological data (e.g., IGF-1R inhibition vs. antimicrobial activity) may arise from:
- Structural variations : Minor substitutions (e.g., methyl vs. trifluoromethyl groups) significantly alter target selectivity .
- Assay conditions : Differences in cell lines, enzyme isoforms, or concentration ranges (e.g., nanomolar vs. micromolar IC₅₀ values) .
- Methodology : Compare in vitro vs. in vivo models. For example, IGF-1R inhibition was validated via crystallography (PDB: 2OJ9), while antimicrobial activity relied on agar diffusion assays .
Recommendation : Replicate experiments using standardized protocols and include positive controls (e.g., staurosporine for kinase assays) .
What computational approaches are used to predict the electronic and optical properties of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge-transfer efficiency. For benzimidazole-Schiff base analogs, DFT revealed a Stokes shift of ~100 nm, critical for optoelectronic applications .
- Molecular docking : Models interactions with biological targets (e.g., IGF-1R kinase domain) to rationalize SAR. Substituents at the pyridine 4-position enhance binding affinity via H-bonding with Glu1130 .
- Spectroscopic validation : Correlate computational results with experimental UV-Vis, fluorescence, and NMR data .
How can the compound’s solubility and stability be improved for pharmacological studies?
Answer:
- Salt formation : Acidic or basic side chains (e.g., amine or carboxylate groups) enable salt formation with improved aqueous solubility. Patent data highlight trifluoromethylphenylamine salts for enhanced bioavailability .
- Formulation additives : Co-solvents (e.g., PEG-400) or surfactants (e.g., polysorbate 80) stabilize the compound in in vivo assays .
- Prodrug strategies : Introduce hydrolyzable esters or phosphates at the pyridine nitrogen to enhance membrane permeability .
What are the critical structure-activity relationship (SAR) insights for kinase inhibition by this compound?
Answer:
Key SAR findings from IGF-1R studies include:
- Pyridine substituents : A 4-amine side chain (e.g., -NHCH₂CH₂NMe₂) increases potency by 10-fold (IC₅₀: 1.2 nM vs. 12 nM for unsubstituted analogs) .
- Benzimidazole methylation : The 6-methyl group improves metabolic stability by reducing CYP450 oxidation .
- Rigidity vs. flexibility : Planar benzimidazole-pyridine cores enhance target binding, while flexible linkers (e.g., -CH₂-) reduce activity .
What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., pyridine C-2 vs. C-4 substitution) and detects tautomeric forms of benzimidazole .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₂N₄ for the base compound) and detects trace impurities .
- X-ray crystallography : Resolves ambiguity in solid-state conformation, as demonstrated for related benzimidazole-urea dimaleate salts .
How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst optimization : Replace ZnCl₂ with milder Lewis acids (e.g., Sc(OTf)₃) to reduce side reactions .
- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min vs. 12 h) and improve yields by 20–30% .
- Protecting groups : Temporarily protect reactive amines (e.g., Boc groups) during intermediate steps to prevent undesired cyclization .
What are the emerging applications of this compound beyond traditional therapeutic areas?
Answer:
- Optoelectronics : Benzimidazole-pyridine hybrids exhibit large Stokes shifts (~150 nm) and nonlinear optical (NLO) properties, making them candidates for organic LEDs (OLEDs) .
- Catalysis : As ligands in transition-metal complexes (e.g., Ru or Ir), they enable efficient photocatalytic CO₂ reduction .
- Metal-organic frameworks (MOFs) : Pyridine nitrogen sites facilitate coordination with Zn²⁺ or Cu²⁺ for gas storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
